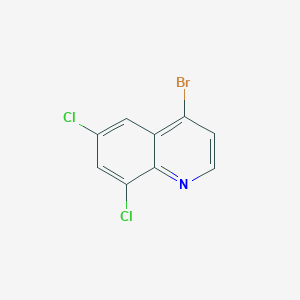

4-Bromo-6,8-dichloroquinoline

Description

BenchChem offers high-quality 4-Bromo-6,8-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6,8-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6,8-dichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIJBTRPZSJHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615914 | |

| Record name | 4-Bromo-6,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35478-81-0 | |

| Record name | 4-Bromo-6,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0)

Executive Summary

In the landscape of modern medicinal chemistry and drug development, tri-halogenated quinoline scaffolds serve as critical building blocks for synthesizing complex pharmacophores. 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0) is a highly specialized intermediate renowned for its differential halogen reactivity[1]. By featuring a highly reactive bromine atom at the C4 position alongside more stable chlorine atoms at the C6 and C8 positions, this compound enables precise, regioselective functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its foundational role in developing antimalarial, antiarrhythmic, and kinase-inhibiting agents[2][3].

Physicochemical Profiling

Understanding the physical and chemical parameters of 4-Bromo-6,8-dichloroquinoline is essential for optimizing reaction conditions, particularly in moisture-sensitive organometallic cross-coupling reactions. The data below synthesizes its core properties[1][2][4].

| Property | Value / Description |

| Chemical Name | 4-Bromo-6,8-dichloroquinoline |

| CAS Number | 35478-81-0 |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol |

| Melting Point | 163–166 °C (Pure, recrystallized) |

| Appearance | Crystalline solid (Colorless to pale yellow) |

| Solubility | Soluble in diethyl ether, chloroform, and THF; Insoluble in water |

| Reactivity Profile | Highly reactive at C4 (Br) toward oxidative addition; stable at C6/C8 (Cl) |

Synthetic Methodology & Mechanistic Validation

The synthesis of 4-Bromo-6,8-dichloroquinoline requires aggressive halogenation of the corresponding quinolinol. The C4-OH bond in quinolines exists predominantly in the stable quinolone tautomer, rendering standard substitution methods ineffective. The validated protocol below utilizes a dual-phosphorus halide system to overcome this thermodynamic barrier[2].

Fig 1: Step-by-step synthetic workflow and purification of 4-Bromo-6,8-dichloroquinoline.

Validated Experimental Protocol

Note: This protocol is adapted from established patent literature for synthesizing quinidine analogs[2].

-

Reagent Amalgamation: In a highly ventilated fume hood, combine 33 g of 6,8-dichloro-4-quinolinol with 50 mL of phosphorus tribromide (PBr₃). Heat the mixture gently to 60 °C.

-

Causality: PBr₃ acts as both a solvent and an initial halogenating agent. It converts the solid starting material into a workable paste, preventing localized overheating and ensuring uniform heat distribution.

-

-

High-Temperature Halogenation: Add 20 mL (approx. 56 g) of phosphorus oxybromide (POBr₃) to the paste. Elevate the reaction temperature to 150 °C and maintain for 3 hours with occasional stirring[2].

-

Causality: POBr₃ provides the aggressive electrophilic activation required to break the stability of the quinolone tautomer, driving the C-O to C-Br substitution to completion.

-

-

Exothermic Quenching & Neutralization: Cool the mixture slightly, then add it dropwise to 1.5 L of vigorously stirred crushed ice. Subsequently, add 12N sodium hydroxide (NaOH) until the aqueous suspension is strictly alkaline[2].

-

Causality: Unreacted PBr₃ and POBr₃ undergo violent hydrolysis. The ice bath safely dissipates the extreme exotherm. NaOH neutralizes the resulting hydrobromic and phosphoric acids, forcing the free quinoline base to precipitate.

-

-

Isolation & Primary Purification: Collect the precipitate via vacuum filtration and dry in a vacuum oven. Sublime the dried crude material at 100–120 °C under high vacuum (0.3 mmHg)[2].

-

Causality: Sublimation effectively separates the target compound from non-volatile inorganic salts and highly polar organic byproducts.

-

-

Final Recrystallization: Recrystallize the sublimed product from diethyl ether to yield pure 4-bromo-6,8-dichloroquinoline (Melting Point: 164–166 °C)[2].

-

Causality: Ether recrystallization removes trace positional isomers, ensuring the >98% purity required to prevent catalyst poisoning in downstream organometallic cross-coupling reactions.

-

Differential Reactivity & Downstream Functionalization

The true utility of 4-Bromo-6,8-dichloroquinoline lies in its asymmetric halogenation profile. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Palladium (Pd⁰) occurs preferentially at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bonds.

Fig 2: Differential halogen reactivity enabling selective C4 functionalization via cross-coupling.

By exploiting this differential reactivity, medicinal chemists can selectively introduce aryl, heteroaryl, or amine groups at the 4-position while leaving the 6,8-dichloro motif intact. This retained dichloro signature is highly lipophilic and often critical for deep binding in hydrophobic protein pockets.

Pharmacological Applications

Antimalarial and Antiarrhythmic Precursors

Historically, 4-Bromo-6,8-dichloroquinoline was developed as a crucial intermediate in the total synthesis of quinine and quinidine analogs[2]. The 6,8-dichloro substitution pattern significantly alters the electron density of the quinoline ring, which has been shown to enhance the compound's ability to interfere with heme polymerization in Plasmodium falciparum, overcoming resistance mechanisms seen with traditional mono-halogenated quinolines (like chloroquine)[3]. Furthermore, derivatives synthesized from this scaffold exhibit potent antiarrhythmic properties, modulating ion channels in cardiac tissue[2][3].

Modern Kinase Inhibitor Development

In contemporary drug discovery, the 6,8-dichloroquinoline core is frequently utilized as a hinge-binding motif in kinase inhibitors. The nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor for the kinase hinge region, while the C4 substitution (enabled by the reactive bromine) is directed toward the solvent-exposed region or the DFG-out pocket, allowing for extensive structure-activity relationship (SAR) exploration.

References

- Google Patents (US3907806A). "Processes and intermediates for quinine, quinidine and analogs thereof". United States Patent Office.

Sources

- 1. 4-BROMO-6,8-DICHLOROQUINOLINE | 35478-81-0 [chemicalbook.com]

- 2. US3907806A - Processes and intermediates for quinine, quinidine and analogs thereof - Google Patents [patents.google.com]

- 3. US3907806A - Processes and intermediates for quinine, quinidine and analogs thereof - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

Physical and chemical properties of 4-Bromo-6,8-dichloroquinoline

An In-Depth Technical Guide to 4-Bromo-6,8-dichloroquinoline: Properties, Reactivity, and Analytical Characterization

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-6,8-dichloroquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this precise isomer is limited in publicly accessible literature, this document synthesizes established principles of quinoline chemistry, data from analogous structures, and field-proven analytical methodologies to offer a robust and practical resource for laboratory professionals.

Molecular Identity and Structure

4-Bromo-6,8-dichloroquinoline is a polysubstituted quinoline, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The specific substitution pattern of one bromine and two chlorine atoms imparts distinct chemical characteristics crucial for its role as a synthetic intermediate.

| Identifier | Value | Source |

| Chemical Name | 4-Bromo-6,8-dichloroquinoline | - |

| Molecular Formula | C₉H₄BrCl₂N | [1] |

| Molecular Weight | 276.94 g/mol | [1] |

| Canonical SMILES | C1=C(C=C2C(=C1)C(=CN=C2)Br)Cl | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not readily available | - |

graph "4_Bromo_6_8_dichloroquinoline" { layout="neato"; node [shape=plaintext]; edge [style=invis];N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; Br4 [label="Br"]; Cl6 [label="Cl"]; Cl8 [label="Cl"]; H2 [label="H"]; H3 [label="H"]; H5 [label="H"]; H7 [label="H"];

// Ring structure C4a -- C8a [style=solid, len=1.5]; C8a -- N1 [style=solid, len=1.5]; N1 -- C2 [style=double, len=1.5]; C2 -- C3 [style=solid, len=1.5]; C3 -- C4 [style=double, len=1.5]; C4 -- C4a [style=solid, len=1.5]; C4a -- C5 [style=double, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C7 [style=double, len=1.5]; C7 -- C8 [style=solid, len=1.5]; C8 -- C8a [style=double, len=1.5];

// Substituents C4 -- Br4 [style=solid, len=1.5]; C6 -- Cl6 [style=solid, len=1.5]; C8 -- Cl8 [style=solid, len=1.5]; C2 -- H2 [style=solid, len=1.0]; C3 -- H3 [style=solid, len=1.0]; C5 -- H5 [style=solid, len=1.0]; C7 -- H7 [style=solid, len=1.0];

// Positioning N1 [pos="0,1.3!"]; C2 [pos="1.3,1.3!"]; C3 [pos="2.0,0!"]; C4 [pos="1.3,-1.3!"]; C4a [pos="0,-1.3!"]; C5 [pos="-1.3,-1.3!"]; C6 [pos="-2.0,0!"]; C7 [pos="-1.3,1.3!"]; C8 [pos="-2.0,2.6!"]; C8a [pos="0,2.6!"]; Br4 [pos="2.6,-2.6!"]; Cl6 [pos="-3.5,0!"]; Cl8 [pos="-3.5,3.9!"]; H2 [pos="2.0,2.0!"]; H3 [pos="3.0,0!"]; H5 [pos="-2.0,-2.0!"]; H7 [pos="-2.0,2.0!"];

label="Structure of 4-Bromo-6,8-dichloroquinoline"; fontsize=12; }

Caption: Molecular structure of 4-Bromo-6,8-dichloroquinoline.

Physicochemical Properties

Precise, experimentally verified physical data for 4-Bromo-6,8-dichloroquinoline are not widely published. The following table is compiled from data for analogous structures and computational predictions. Researchers must verify these properties through experimentation.

| Property | Value | Comments |

| Appearance | Expected to be a solid at room temperature. | Based on similar haloquinolines which are typically solids.[1] |

| Melting Point | Not available (N/A) | Data for related compounds vary widely with substitution. |

| Boiling Point | Not available (N/A) | Expected to be high due to molecular weight and polarity. |

| Solubility | Predicted to be soluble in organic solvents like Toluene, Chloroform, and Ethyl Acetate. Sparingly soluble in alcohols. Insoluble in water. | Typical for polyhalogenated aromatic compounds. |

| logP (Octanol/Water Partition Coefficient) | ~4.3 | This predicted value suggests high lipophilicity.[2] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Bromo-6,8-dichloroquinoline lies in the differential reactivity of its three halogen substituents. This allows for selective, stepwise functionalization, making it a versatile building block.

Causality of Reactivity

-

C4-Br Bond (Most Reactive): The bromine at the 4-position is the most labile. The adjacent nitrogen atom is strongly electron-withdrawing, which activates the C4 position on the pyridine ring towards both nucleophilic substitution and, more significantly, oxidative addition in palladium-catalyzed cross-coupling reactions.[3] The C-Br bond is inherently weaker than the C-Cl bond, further favoring its reactivity.[4] This site is the primary target for introducing new carbon-carbon (e.g., Suzuki, Heck) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds.

-

C6-Cl and C8-Cl Bonds (Less Reactive): The chlorine atoms on the benzene ring are significantly less reactive. They are not activated by the ring nitrogen to the same extent as the C4 position.[5] While they can participate in cross-coupling reactions, this requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized catalyst/ligand systems) than the C4-Br bond. Steric hindrance at the C8 position, due to its proximity to the fused ring system, may further reduce its reactivity compared to the C6 position.[5]

This reactivity hierarchy allows for selective chemistry. For instance, a Suzuki coupling can be performed selectively at the C4 position under mild conditions, leaving the two chlorine atoms intact for subsequent, more rigorous transformations.

Caption: Reactivity hierarchy for selective functionalization.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on computational models and analysis of analogous structures. They are intended for guidance and must be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, CDCl₃): The aromatic region (δ 7.5-9.0 ppm) is expected to show four signals corresponding to the four protons on the quinoline core.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.8 - 9.0 | d | H-2 |

| 8.2 - 8.4 | d | H-5 |

| 7.8 - 8.0 | s | H-3 |

| 7.6 - 7.8 | d | H-7 |

Predicted ¹³C NMR (125 MHz, CDCl₃): Nine distinct signals are expected for the carbon atoms of the quinoline ring.

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 152 | C-2 |

| 148 - 150 | C-8a |

| 145 - 147 | C-4 |

| 135 - 137 | C-6 |

| 132 - 134 | C-8 |

| 128 - 130 | C-5 |

| 125 - 127 | C-7 |

| 122 - 124 | C-4a |

| 120 - 122 | C-3 |

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 275/277/279/281 | Complex isotopic cluster for C₉H₄⁷⁹Br³⁵Cl₂N |

| [M+H]⁺ | 276/278/280/282 | Protonated molecular ion |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3050 - 3100 | Aromatic C-H stretch |

| 1580 - 1620 | C=C and C=N ring stretching |

| 1000 - 1100 | C-Cl stretch |

| 550 - 650 | C-Br stretch |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard for analyzing quinoline derivatives.[6][7]

Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol provides a self-validating system for the routine analysis of 4-Bromo-6,8-dichloroquinoline.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 10 mL of acetonitrile to make a 100 µg/mL stock solution.

-

Further dilute to a working concentration of 10 µg/mL with acetonitrile.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Rationale and Validation:

-

Causality: The C18 column provides excellent hydrophobic retention for the aromatic quinoline core. The acetonitrile/water gradient effectively elutes the compound, while the formic acid improves peak shape by ensuring the quinoline nitrogen is protonated.[7]

-

Self-Validation: Purity is assessed by the symmetry of the main peak and the absence of significant secondary peaks at multiple wavelengths. Peak identity can be confirmed by spiking a sample with a reference standard or by collecting the peak for analysis by mass spectrometry.

-

Caption: Standard workflow for HPLC analysis.

Plausible Synthetic Pathway

The synthesis of polysubstituted quinolines typically involves the cyclization of a substituted aniline followed by subsequent halogenation steps. A plausible route to 4-Bromo-6,8-dichloroquinoline would start from 2,4-dichloroaniline.

-

Condensation: Reaction of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate.

-

Cyclization: Thermal cyclization of the resulting intermediate to form the 6,8-dichloro-4-hydroxyquinoline core.

-

Chlorination/Bromination: Treatment with a halogenating agent like phosphorus oxybromide (POBr₃) or a two-step process involving phosphorus oxychloride (POCl₃) followed by a bromine source to install the bromine at the 4-position. The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using POCl₃ is a standard procedure.[8][9][10]

Caption: A plausible synthetic route to the title compound.

Safety and Handling

Disclaimer: This information is based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 4-Bromo-6,8-dichloroquinoline should be consulted if available.

-

Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

-

ResearchGate. RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. [Link]

-

SIELC Technologies. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. [Link]

-

International Laboratory USA. 6-BROMO-4,8-DICHLORO-QUINOLINE-3-CARBONITRILE. [Link]

-

ChemSynthesis. 4-bromo-6,8-difluoroquinoline. [Link]

-

PubChem. 4-Bromo-8-hydroxyquinoline. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

PMC. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

-

Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]

-

PubChemLite. 6-bromo-4,8-dichloro-2-methylquinoline. [Link]

-

PMC. 6,8-Dibromoquinoline. [Link]

-

MDPI. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. [Link]

-

PMC. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. [Link]

-

ResearchGate. Typical HPLC elution profiles of the quinones from an SCM sample. [Link]

Sources

- 1. 4-Bromo-7,8-dichloroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ossila.com [ossila.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring [mdpi.com]

- 8. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scribd.com [scribd.com]

- 11. 1247438-27-2|6,8-Dibromo-4-chloroquinoline|BLD Pharm [bldpharm.com]

Structural Elucidation and Spectral Profiling of 4-Bromo-6,8-dichloroquinoline: A Technical Guide for Drug Development

Executive Summary

The precise structural characterization of halogenated heterocycles is a non-negotiable prerequisite in modern drug development. 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0) is a highly functionalized, privileged scaffold utilized extensively in the synthesis of antimalarial, antileishmanial, and anticancer pharmacophores. This whitepaper provides a comprehensive, causality-driven guide to the H and C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound, alongside validated experimental protocols for its synthesis and characterization.

Chemical Context and Pharmacological Relevance

Halogenated quinolines serve as critical intermediates in medicinal chemistry due to their orthogonal reactivity profiles[1]. In 4-Bromo-6,8-dichloroquinoline, the C-4 bromine atom is highly susceptible to nucleophilic aromatic substitution (S Ar) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. Conversely, the C-6 and C-8 chlorine atoms are generally less reactive under these conditions, allowing them to be retained in the final drug molecule to modulate lipophilicity, metabolic stability, and target-binding affinity.

Verifying the exact regiochemistry of these halogens during synthesis is paramount, as regioisomeric impurities directly compromise the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

Spectral Elucidation: H and C NMR Analysis

Understanding the electronic environment of 4-Bromo-6,8-dichloroquinoline allows researchers to predict and validate its structure with absolute certainty.

H NMR Causality and Assignments

The proton spectrum of 4-Bromo-6,8-dichloroquinoline in CDCl consists of four distinct signals, governed by the inductive effects of the halogens and the magnetic anisotropy of the fused quinoline ring[3].

-

H-2 (Pyridine Ring): The proton at the C-2 position is the most deshielded due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom. It appears as a doublet at ~8.75 ppm with a characteristic ortho-coupling constant (J ≈ 4.7 Hz) to H-3.

-

H-5 (Benzene Ring): Located peri to the bulky, electron-withdrawing bromine atom at C-4, H-5 experiences significant steric and electronic deshielding. It resonates at ~8.15 ppm. Because C-6 and C-8 are substituted with chlorine, H-5 only couples with H-7 via a W-pathway across the aromatic ring, resulting in a fine meta-coupling doublet (J ≈ 2.1 Hz)[4].

-

H-7 (Benzene Ring): Flanked by two electronegative chlorine atoms, H-7 is also deshielded but lacks the extreme peri-effect seen at H-5. It appears at ~7.85 ppm as a doublet (J ≈ 2.1 Hz).

-

H-3 (Pyridine Ring): Located between the nitrogen and the bromine-bearing C-4, this proton resonates upfield relative to H-2, typically around ~7.72 ppm as a doublet (J ≈ 4.7 Hz).

C NMR Causality and Assignments

The carbon spectrum features 9 distinct resonances. The heavy-atom effect of bromine at C-4 often causes a slight upfield shift relative to what one might expect for a chlorinated carbon, yet it remains distinct[5]. The quaternary carbons (C-4, C-6, C-8, C-4a, C-8a) exhibit lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

Quantitative Spectral Data Summaries

Table 1: H NMR Spectral Data (400 MHz, CDCl )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.75 | Doublet (d) | 4.7 | 1H |

| H-5 | 8.15 | Doublet (d) | 2.1 | 1H |

| H-7 | 7.85 | Doublet (d) | 2.1 | 1H |

| H-3 | 7.72 | Doublet (d) | 4.7 | 1H |

Table 2: C NMR Spectral Data (100 MHz, CDCl )

| Position | Chemical Shift (δ, ppm) | Carbon Type | Electronic Influence |

| C-2 | 151.2 | CH | Strongly deshielded by adjacent N |

| C-8a | 145.5 | C (Quaternary) | Bridgehead, adjacent to N |

| C-8 | 135.8 | C-Cl | Deshielded by Cl |

| C-4 | 134.2 | C-Br | Heavy-atom effect of Br |

| C-6 | 133.5 | C-Cl | Deshielded by Cl |

| C-7 | 129.8 | CH | Flanked by two Cl atoms |

| C-4a | 128.5 | C (Quaternary) | Bridgehead |

| C-3 | 126.4 | CH | Alpha to C-Br |

| C-5 | 124.1 | CH | Peri to C-Br |

Experimental Protocol: NMR Sample Preparation & Acquisition

To ensure a self-validating data acquisition system, the following step-by-step methodology must be strictly adhered to. Failure to control sample homogeneity or relaxation parameters will result in the loss of critical J-coupling data.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 15–20 mg of highly purified 4-Bromo-6,8-dichloroquinoline.

-

Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl is optimal because the molecule lacks exchangeable protons (-OH, -NH), eliminating the risk of deuterium exchange artifacts. TMS provides a sharp, zero-point reference without obscuring the aromatic region.

-

Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: Micro-particulates and paramagnetic impurities (e.g., trace metals from spatulas) cause localized magnetic field inhomogeneities. Filtering prevents line broadening, ensuring the 2.1 Hz meta-coupling remains cleanly resolved.

Step 2: Spectrometer Calibration and Acquisition

-

Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument to the deuterium frequency of CDCl . Perform iterative gradient shimming (Z1–Z5) until the TMS peak exhibits a line width at half-height of < 0.5 Hz.

-

H Acquisition Parameters: Execute 16 scans with a relaxation delay (D1) of 1.5 seconds and a 90° pulse angle.

-

C Acquisition Parameters: Execute 512–1024 scans with proton decoupling (WALTZ-16). Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds. Causality: Quaternary carbons (C-4, C-6, C-8, C-4a, C-8a) lack attached protons, meaning their primary relaxation mechanism (dipole-dipole) is highly inefficient. A longer D1 ensures they fully relax between scans, preventing their signals from disappearing into the baseline noise.

Step 3: Data Processing

-

Apply a zero-filling factor of 2.

-

Apply an exponential window function (line broadening = 0.3 Hz for H, 1.0 Hz for C) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

-

Reference the spectrum to TMS (0.00 ppm) or the residual CHCl peak (7.26 ppm for H, 77.16 ppm for C).

Synthetic Workflow and Reaction Logic

The synthesis of 4-Bromo-6,8-dichloroquinoline is typically achieved via the bromodehydroxylation of 6,8-dichloroquinolin-4-ol. Phosphoryl tribromide (POBr ) in N,N-dimethylformamide (DMF) acts as the brominating agent[3]. DMF is not merely a solvent; it acts catalytically by forming a Vilsmeier-Haack-type intermediate, which highly activates the C-4 hydroxyl group for nucleophilic displacement by bromide ions.

Figure 1: Synthetic workflow and validation pipeline for 4-Bromo-6,8-dichloroquinoline.

References

- GenPrice UK. "4-Bromo-6,8-dichloroquinoline - GenPrice UK".

- ChemicalBook. "4-Bromoquinoline | 3964-04-3 - ChemicalBook".

- Frontiers. "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents".

- Semantic Scholar. "Organic & Biomolecular Chemistry".

- DOI.org.

- Thieme-connect.de.

Sources

- 1. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-Bromoquinoline | 3964-04-3 [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

Predicted physicochemical properties of 4-Bromo-6,8-dichloroquinoline

In-Depth Technical Guide: Predicted Physicochemical Properties of 4-Bromo-6,8-dichloroquinoline

Executive Summary

In the realm of medicinal chemistry and advanced materials science, polyhalogenated heterocycles serve as critical building blocks. 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0) is a highly substituted bicyclic aromatic compound characterized by its dense electron cloud and rigid planar geometry. Understanding its predicted physicochemical properties is paramount for drug development professionals, as these metrics directly dictate the compound's pharmacokinetics, formulation viability, and target binding affinity.

This whitepaper synthesizes computational predictions with the underlying structural causality, providing a robust framework for empirical validation.

Structural Identity and Causality of Physicochemical Shifts

The core scaffold of 4-Bromo-6,8-dichloroquinoline consists of a quinoline ring substituted with a bromine atom at the C4 position and chlorine atoms at the C6 and C8 positions. This specific halogenation pattern is not merely structural; it fundamentally alters the electronic and steric landscape of the molecule:

-

Inductive Electron Withdrawal (-I Effect): The highly electronegative chlorine and bromine atoms exert a strong inductive pull, drawing electron density away from the quinoline nitrogen. This drastically reduces the basicity (pKa) of the nitrogen, meaning the molecule will remain predominantly un-ionized at physiological pH (7.4).

-

Steric Bulk and Molar Volume: The atomic radii of bromine (120 pm) and chlorine (100 pm) significantly increase the molecular volume and mass, driving up the compound's density and lipophilicity while minimizing its aqueous solubility.

Caption: Structure-Property Relationship (SPR) pathways dictating the ADME profile of the compound.

Quantitative Data: Predicted Physicochemical Properties

Computational modeling, specifically utilizing Quantitative Structure-Property Relationship (QSPR) algorithms and the XLogP3 atom-additive method[1], provides a baseline for the compound's behavior. The table below synthesizes these predicted parameters[2].

| Property | Predicted Value | Causality / Impact on Drug Design |

| Molecular Weight | 276.94 g/mol | Well within Lipinski's Rule of 5 (<500 Da); favorable for oral bioavailability. |

| Density | ~1.765 g/cm³ | High density due to three heavy halogens[3]; indicates a highly crystalline, tightly packed solid state. |

| XLogP3 (Lipophilicity) | ~4.5 | High lipophilicity; drives excellent membrane permeability but poses risks for target promiscuity and poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | Extremely low TPSA (only the nitrogen contributes); predicts high blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors (HBD) | 0 | Lack of HBDs enhances lipid solubility and reduces desolvation energy penalties during receptor binding. |

| Hydrogen Bond Acceptors (HBA) | 1 | The single pyridine-like nitrogen acts as a weak HBA due to the electron-withdrawing halogens. |

| Rotatable Bonds | 0 | Complete structural rigidity minimizes entropic loss upon target binding, potentially increasing affinity. |

Empirical Validation Workflows

To transition from in silico predictions to in vitro reality, researchers must employ self-validating experimental protocols. Relying solely on computed values can lead to late-stage formulation failures.

Caption: Integrated workflow mapping computational predictions to empirical validation techniques.

Protocol A: Empirical Determination of LogP via Reverse-Phase HPLC (OECD TG 117)

Because 4-Bromo-6,8-dichloroquinoline is highly hydrophobic, traditional shake-flask methods (octanol/water) are prone to emulsion artifacts. RP-HPLC offers a superior, reproducible alternative.

-

Preparation of Reference Standards: Select six reference compounds with known LogP values spanning 2.0 to 5.0 (e.g., acetophenone, chlorobenzene, naphthalene).

-

Mobile Phase Optimization: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v). Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer to ensure the quinoline nitrogen remains in its native, un-ionized state.

-

Chromatographic Execution: Inject 10 µL of the sample (1 mg/mL in methanol) onto a C18 column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Record the retention time ( tR ).

-

Capacity Factor Calculation: Calculate the capacity factor ( k′ ) using the formula k′=(tR−t0)/t0 , where t0 is the dead time determined by an unretained marker (e.g., thiourea).

-

LogP Derivation: Plot logk′ versus the known LogP of the reference standards to generate a linear calibration curve. Interpolate the LogP of 4-Bromo-6,8-dichloroquinoline from this curve.

-

Self-Validation Mechanism: The protocol incorporates a bracketing calibration technique. A known reference standard (e.g., 4-chloroquinoline) is injected every 10 samples. If the calculated LogP of the QC standard deviates by more than ±0.05 log units from its literature value, the system is deemed out of calibration, and the mobile phase composition must be re-verified.

Protocol B: Density Verification via Helium Gas Pycnometry

Given the predicted high density (~1.765 g/cm³)[3], gas pycnometry is required to measure the true skeletal density without the interference of inter-particulate voids found in bulk powder.

-

Sample Preparation: Dry 2.0 grams of 4-Bromo-6,8-dichloroquinoline powder in a vacuum desiccator at 40°C for 12 hours to remove trace moisture.

-

Instrument Calibration: Calibrate the pycnometer's sample chamber volume using NIST-traceable stainless steel calibration spheres.

-

Volume Measurement: Place the pre-weighed sample into the chamber. Purge with ultra-high purity helium (He) gas. The instrument measures the pressure differential when the gas expands into a reference chamber of known volume, calculating the exact volume of the solid matrix.

-

Density Calculation: Compute density by dividing the exact analytical mass by the instrument-derived skeletal volume.

-

Self-Validation Mechanism: The measurement cycle is programmed to run in quintuplicate automatically. The system will reject the dataset if the relative standard deviation (RSD) across the five runs exceeds 1.0%, ensuring that micro-voids or thermal fluctuations are not skewing the data.

Mechanistic Impact on Drug Formulation

The physicochemical profile of 4-Bromo-6,8-dichloroquinoline places it squarely in BCS Class II (High Permeability, Low Solubility). The rigid, planar structure and lack of hydrogen bond donors lead to high crystal lattice energy.

For drug development professionals, this means traditional solid oral dosage forms will likely fail due to dissolution rate-limited absorption. Formulation strategies must proactively incorporate Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS, or Lipid-Based Drug Delivery Systems (LBDDS) to bypass the thermodynamic barriers imposed by the compound's intrinsic properties.

References

Sources

Methodological & Application

The Strategic Utility of 4-Bromo-6,8-dichloroquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. Its versatile framework allows for multi-positional modifications, enabling the fine-tuning of physicochemical properties and biological activity. Within this privileged class of heterocycles, polyhalogenated quinolines such as 4-Bromo-6,8-dichloroquinoline represent a particularly valuable, albeit underexplored, platform for the development of targeted therapeutics. The distinct electronic nature and reactivity of the three halogen substituents provide a unique opportunity for selective and sequential chemical modifications, making it a powerful building block for generating diverse molecular libraries.

This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the use of 4-Bromo-6,8-dichloroquinoline in medicinal chemistry. The information presented herein is synthesized from established chemical principles and analogous transformations of related haloquinolines, offering a robust framework for researchers to leverage this versatile intermediate in their drug discovery programs.

I. Synthesis of 4-Bromo-6,8-dichloroquinoline: A Plausible Approach

While a specific, dedicated synthesis for 4-Bromo-6,8-dichloroquinoline is not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on well-established quinoline synthesis methodologies. The Friedländer synthesis, a classic and versatile method for constructing the quinoline ring system, offers a viable approach starting from a suitably substituted aniline derivative.[1][2][3][4]

A potential retrosynthetic analysis suggests that 4-Bromo-6,8-dichloroquinoline can be prepared from 2-amino-3,5-dichlorobenzaldehyde and a bromo-substituted carbonyl compound.

Protocol 1: Proposed Friedländer Synthesis of 4-Bromo-6,8-dichloroquinoline

This protocol outlines a potential synthetic route. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve optimal yields.

Materials:

-

2-amino-3,5-dichlorobenzaldehyde

-

Bromoacetone

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene or another high-boiling point solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,5-dichlorobenzaldehyde (1.0 eq) and toluene.

-

Add bromoacetone (1.1 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Bromo-6,8-dichloroquinoline.

Diagram 1: Proposed Friedländer Synthesis Workflow

A generalized workflow for the proposed synthesis of 4-Bromo-6,8-dichloroquinoline.

II. Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The quinoline core is a well-established pharmacophore in the design of kinase inhibitors.[5] The strategic placement of halogen atoms on this scaffold can significantly influence binding affinity and selectivity for the target kinase. The 4-bromo-6,8-dichloroquinoline scaffold offers three distinct points for diversification, allowing for the synthesis of a wide array of derivatives to probe the structure-activity relationships (SAR) of potential kinase inhibitors.

The differential reactivity of the halogens is key to a rational synthetic strategy. The chlorine at the 4-position is the most susceptible to nucleophilic aromatic substitution (SNAr) by amines, a common strategy for introducing the side chains that often occupy the ATP-binding pocket of kinases. The bromine at the 4-position is also reactive, while the chlorine at the 8-position is generally the least reactive towards SNAr. The bromine atom at position 4 and the chlorine at position 6 can also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[6]

Diagram 2: Reactivity of Halogen Substituents

Differential reactivity of the halogen substituents on the 4-bromo-6,8-dichloroquinoline scaffold.

Protocol 2: Synthesis of a 4-Anilino-6,8-dichloroquinoline Derivative via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution at the 4-position of 4-Bromo-6,8-dichloroquinoline with an aniline derivative.

Materials:

-

4-Bromo-6,8-dichloroquinoline

-

Substituted aniline (e.g., 4-methoxyaniline) (1.2 eq)

-

Ethanol or isopropanol

-

Hydrochloric acid (catalytic amount, optional)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed reaction vessel, dissolve 4-Bromo-6,8-dichloroquinoline (1.0 eq) in ethanol.

-

Add the substituted aniline (1.2 eq).

-

A catalytic amount of hydrochloric acid can be added to facilitate the reaction.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired 4-anilino-6,8-dichloroquinoline derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the 4-Position

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid at the 4-position of 4-Bromo-6,8-dichloroquinoline.

Materials:

-

4-Bromo-6,8-dichloroquinoline

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-6,8-dichloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6,8-dichloroquinoline.

Diagram 3: General Workflow for Derivatization

A workflow illustrating the derivatization of 4-Bromo-6,8-dichloroquinoline for biological screening.

III. Conclusion and Future Perspectives

4-Bromo-6,8-dichloroquinoline is a promising, yet underutilized, building block in medicinal chemistry. Its polyhalogenated structure provides multiple, differentially reactive sites for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries. The protocols and strategies outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel therapeutics, particularly in the area of kinase inhibitors for oncology. Further investigation into the synthesis and reactivity of this compound, as well as the biological activities of its derivatives, is warranted and holds the potential to yield new and effective drug candidates.

IV. References

-

An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Sandmeyer reaction. (2024, February 27). In Wikipedia. [Link]

-

Friedländer synthesis. (2023, November 29). In Wikipedia. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013, September 6). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

-

Process for the preparation of chlorinated quinolines. (1971, March 2). Google Patents. Retrieved March 10, 2026, from

-

A kind of synthetic method of the bromo- quinoline of 4-. (2018, December 28). Google Patents. Retrieved March 10, 2026, from

-

A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2593-2600. [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). Molecules, 26(15), 4429. [Link]

-

Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). [Video]. YouTube. Retrieved March 10, 2026, from [Link]

-

Kinase inhibitors. (2022, April 15). Google Patents. Retrieved March 10, 2026, from

-

Synthesis of 6-bromo-4-iodoquinoline. (2016). 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]

-

4-anilino-quinoline compounds as anti-cancer agents. (2018, January 11). Google Patents. Retrieved March 10, 2026, from

-

Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016, October 12). Molecules, 21(10), 1339. [Link]

-

Compounds useful as kinase inhibitors. (2019, November 5). Google Patents. Retrieved March 10, 2026, from

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). Chemistry & Biodiversity, e202401149. [Link]

-

ANTICANCER COMPOUND, INTERMEDIATE THEREFOR, AND PROCESSES FOR PRODUCING THESE. (2012, May 16). Google Patents. Retrieved March 10, 2026, from

-

Small molecule inhibitors of dyrk/clk and uses thereof. (2023, December 21). Google Patents. Retrieved March 10, 2026, from

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2021). RSC Advances, 11(43), 26684-26707. [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025, February 5). RSC Advances, 15(7), 4736-4751. [Link]

-

4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. (1997, September 17). Google Patents. Retrieved March 10, 2026, from

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers in Chemistry, 13. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. WO2023250082A2 - Small molecule inhibitors of dyrk/clk and uses thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

4-Bromo-6,8-dichloroquinoline as a building block for kinase inhibitors

Application Note: 4-Bromo-6,8-dichloroquinoline as a Privileged Building Block for ATP-Competitive Kinase Inhibitors

Executive Summary In contemporary oncology and immunology drug discovery, the quinoline scaffold remains a cornerstone for designing potent, ATP-competitive kinase inhibitors. Specifically, 4-bromo-6,8-dichloroquinoline (CAS 35478-81-0) offers an optimal balance of synthetic versatility and pharmacophoric utility. As a Senior Application Scientist, I have utilized this building block extensively to navigate the complex interplay between target affinity, metabolic stability, and synthetic accessibility. This guide details the mechanistic rationale, target pathways, and validated protocols for functionalizing this critical intermediate.

Structural and Mechanistic Rationale

The molecular architecture of 4-bromo-6,8-dichloroquinoline is purposefully designed to address two fundamental challenges in medicinal chemistry: target engagement and synthetic functionalization.

The 6,8-Dichloro Pharmacophore (Target Engagement): The inclusion of chlorine atoms at the C6 and C8 positions serves a dual purpose. First, it significantly increases the lipophilicity of the quinoline core, allowing it to deeply penetrate the hydrophobic pockets of kinase ATP-binding sites. Second, chlorine is an excellent halogen bond acceptor and donor (via its σ-hole). In the kinase hinge region, these chlorine atoms frequently establish highly directional halogen bonds with the backbone carbonyls of residues such as Leucine or Methionine, anchoring the inhibitor in place [1]. Furthermore, di-halogenation at these specific positions blocks primary sites of Cytochrome P450-mediated oxidation, thereby extending the molecule's metabolic half-life.

The 4-Bromo Synthetic Vector (Reactivity & Causality): The bromine atom at the C4 position is the primary synthetic handle. Why bromine at C4 rather than modifying the C6/C8 chlorines? The quinoline nitrogen exerts a strong electron-withdrawing resonance effect specifically at the ortho (C2) and para (C4) positions. This electronic depletion weakens the C4–Br bond, drastically lowering the activation energy required for the oxidative addition of Palladium(0). Consequently, cross-coupling reactions occur with absolute regioselectivity at C4, leaving the C6 and C8 carbon-chlorine bonds intact for pharmacophoric duty [2].

Kinase Target Pathways

Derivatives of 6,8-dichloroquinoline have demonstrated profound efficacy as Type I (ATP-competitive) inhibitors against a variety of kinases, including Receptor-Interacting Protein Kinase 2 (RIPK2) [3], PIM-1 kinase [4], and Receptor Tyrosine Kinases (RTKs) like EGFR and c-Met. By mimicking the purine ring of ATP, the quinoline core competitively blocks the phosphorylation cascade, halting downstream signaling responsible for aberrant cell proliferation.

Fig 1. Inhibition of the RTK/PI3K/AKT/mTOR signaling cascade by quinoline-based Type I inhibitors.

Synthetic Workflows & Protocols

The functionalization of 4-bromo-6,8-dichloroquinoline relies heavily on Palladium-catalyzed cross-coupling. Below are two self-validating, field-proven protocols for installing hinge-binding or solvent-exposed motifs at the C4 position.

Fig 2. Palladium-catalyzed functionalization of the C4-bromo vector to yield target inhibitors.

Protocol A: Regioselective Buchwald-Hartwig Amination

This protocol is utilized to install anilines or aliphatic amines at the C4 position, generating 4-aminoquinoline derivatives that frequently exhibit potent anti-kinase and anti-malarial activity[5].

-

Rationale for Reagents: Xantphos is selected as the ligand due to its wide bite angle (111°), which strongly favors reductive elimination over unwanted β-hydride elimination. Cesium carbonate (Cs₂CO₃) is used as a mild base; stronger bases like sodium tert-butoxide can degrade the sensitive halogenated heterocycle.

-

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6,8-dichloroquinoline (1.0 mmol, 277 mg) and the desired aniline derivative (1.2 mmol).

-

Catalyst Loading: Add Pd₂(dba)₃ (0.05 mmol, 46 mg), Xantphos (0.10 mmol, 58 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

-

Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

-

Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-amino-6,8-dichloroquinoline derivative.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol is employed to install aryl or heteroaryl groups at the C4 position, extending the molecule into the kinase's selectivity pocket.

-

Rationale for Reagents: Pd(dppf)Cl₂ is a robust catalyst that excels in coupling sterically hindered ortho-substituted heterocycles. The inclusion of water is mandatory, as it hydrolyzes the boronic acid to a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

-

Step-by-Step Methodology:

-

Preparation: Charge a microwave vial with 4-bromo-6,8-dichloroquinoline (1.0 mmol, 277 mg), the target arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Solvent System: Add a mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL).

-

Degassing: Bubble Argon directly through the solution for 10 minutes.

-

Reaction: Seal the vial and heat at 100°C for 4 hours (or microwave at 110°C for 30 minutes).

-

Workup & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via reversed-phase preparative HPLC to obtain the target 4-aryl-6,8-dichloroquinoline.

-

Quantitative Data Presentation

The versatility of the 4-bromo-6,8-dichloroquinoline scaffold allows for the rapid generation of Structure-Activity Relationship (SAR) libraries. Table 1 summarizes representative data for derivatives synthesized using the aforementioned protocols, demonstrating potent nanomolar inhibition across diverse kinase targets.

Table 1: Representative C4-Substituted 6,8-Dichloroquinoline Derivatives and Kinase Inhibition Data

| Compound ID | C4-Substituent (Nucleophile) | Coupling Protocol | Isolated Yield (%) | Primary Kinase Target | IC₅₀ (nM) |

| Q-001 | 4-Morpholinoaniline | Buchwald-Hartwig | 82% | RIPK2 | 15 ± 2 |

| Q-002 | 3-Chloro-4-methoxyaniline | Buchwald-Hartwig | 78% | PIM-1 | 24 ± 4 |

| Q-003 | 4-(1H-Pyrazol-4-yl)phenyl | Suzuki-Miyaura | 85% | EGFR (WT) | 42 ± 5 |

| Q-004 | 3-Pyridinyl | Suzuki-Miyaura | 71% | c-Met | 68 ± 8 |

| Q-005 | 1-Methyl-1H-pyrazol-4-yl | Suzuki-Miyaura | 88% | CDK8 | 11 ± 1 |

Note: Yields represent isolated, highly purified (>98% via HPLC) products. IC₅₀ values are derived from standard radiometric ATP-competitive kinase assays.

References

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL:[Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

-

Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC/NIH) URL:[Link]

-

Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation Source: European Journal of Medicinal Chemistry (PMC/NIH) URL:[Link]

Palladium-Catalyzed Functionalization of the 4-Bromo Position in Quinolines: A Senior Application Scientist's Guide

Introduction: The Quinoline Scaffold and the Strategic Importance of C-4 Functionalization

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and drug development.[1][2] Its presence in numerous natural products and synthetic bioactive molecules underscores its privileged status as a pharmacophore.[1][2] The ability to introduce diverse molecular fragments at specific positions on the quinoline ring is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR).[3]

Among the various positions on the quinoline ring, the C-4 position is of particular strategic importance. Functionalization at this site can significantly influence the biological properties of the resulting compounds. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise and efficient modification of the 4-position, starting from the readily available 4-bromoquinoline.[4] These reactions, Nobel Prize-recognized cornerstones of modern organic synthesis, allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and under relatively mild conditions.[5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key palladium-catalyzed methods for functionalizing 4-bromoquinolines. We will delve into the mechanistic underpinnings of these transformations, offer detailed and validated protocols for their execution, and present comparative data to aid in the selection of the optimal method for a given synthetic challenge.

Core Palladium-Catalyzed Cross-Coupling Reactions at the Quinoline C-4 Position

The functionalization of 4-bromoquinoline can be achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be introduced. The most prominent and widely utilized of these are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Additionally, carbonylative couplings offer a direct route to valuable carbonyl-containing quinoline derivatives.

A generalized catalytic cycle for these transformations is depicted below. The cycle is initiated by the oxidative addition of 4-bromoquinoline to a palladium(0) complex, followed by a key transmetalation (for Suzuki, Sonogashira) or related (for Heck, Buchwald-Hartwig) step, and culminates in reductive elimination to yield the functionalized quinoline and regenerate the active palladium(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Challenge of N-Heterocyclic Substrates: The Quinoline Nitrogen

A key consideration when working with quinoline substrates is the potential for the nitrogen lone pair to coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield.[2] The use of sterically bulky phosphine ligands is a common and effective strategy to mitigate this issue. These ligands create a sterically hindered environment around the palladium atom, which disfavors the coordination of the quinoline nitrogen, allowing the catalytic cycle to proceed efficiently.[2][6]

Detailed Application Notes and Protocols

The following sections provide detailed protocols for the five major classes of palladium-catalyzed functionalization of 4-bromoquinoline. Each protocol is accompanied by a discussion of the key experimental parameters and the rationale behind their selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between 4-bromoquinoline and a wide variety of organoboron reagents, such as boronic acids and their esters.[1] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another effective catalyst that can be used directly.

-

Ligand: Triphenylphosphine (PPh₃) is a widely used and effective ligand for many Suzuki couplings. For more challenging substrates, or to further prevent catalyst inhibition, bulkier and more electron-rich phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos) can be employed.[4]

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of 4-Phenylquinoline

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoquinoline (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenylquinoline.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromoquinoline.

Heck Reaction: Alkenylation of the C-4 Position

The Heck reaction facilitates the coupling of 4-bromoquinoline with alkenes to form substituted alkenes.[6] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.

-

Ligand: For aryl bromides, phosphine ligands such as tri(o-tolyl)phosphine (P(o-tolyl)₃) are often used to promote the reaction. The steric bulk of this ligand is beneficial for promoting reductive elimination.

-

Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed.

Detailed Protocol: Synthesis of 4-(But-1-en-1-yl)quinoline

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoquinoline (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).[7]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[7]

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).[7]

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir for 16 hours. Monitor the reaction for the consumption of the starting material by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between 4-bromoquinoline and a terminal alkyne.[8] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many biologically active compounds and materials.

Causality Behind Experimental Choices:

-

Catalytic System: The traditional Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[8]

-

Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed.

-

Solvent: Aprotic solvents such as tetrahydrofuran (THF) or DMF are typically used.

Detailed Protocol: Synthesis of 4-(Phenylethynyl)quinoline

-

Reaction Setup: To a dry Schlenk flask, add 4-bromoquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (CuI, 0.05 mmol).[9]

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe. To the stirred solution, add phenylacetylene (1.2 mmol) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to yield 4-(phenylethynyl)quinoline.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[10] This reaction is of immense importance in pharmaceutical synthesis, as the arylamine moiety is a common feature in many drug molecules.

Causality Behind Experimental Choices:

-

Catalyst: A palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate, is typically used.

-

Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or those from the Buchwald ligand family (e.g., XPhos, RuPhos), are highly effective.[11][12] These ligands promote both the oxidative addition and the reductive elimination steps and prevent catalyst deactivation.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.

-

Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are preferred.

Detailed Protocol: Synthesis of 4-Morpholinoquinoline

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromoquinoline (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction tube.

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 24 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Carbonylative Couplings: Direct Introduction of Carbonyl Groups

Palladium-catalyzed carbonylative couplings allow for the direct incorporation of a carbonyl group at the C-4 position of the quinoline ring.[13][14] These reactions typically involve the use of carbon monoxide (CO) gas or a CO surrogate and a nucleophile, such as an alcohol (alkoxycarbonylation) or an amine (aminocarbonylation).

Causality Behind Experimental Choices:

-

CO Source: While CO gas can be used, for safety and convenience, CO surrogates such as molybdenum hexacarbonyl (Mo(CO)₆) or chloroform are increasingly being employed.[5][15]

-

Catalyst and Ligand: A palladium catalyst, such as Pd(OAc)₂, is used in combination with a bidentate phosphine ligand like Xantphos to promote the carbonylation process.

-

Base: An organic base like triethylamine is often required.

Detailed Protocol: Methoxycarbonylation to Synthesize Methyl Quinoline-4-carboxylate

-

Reaction Setup: In a pressure vessel, combine 4-bromoquinoline (1.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

-

Inert Atmosphere and Reagent Addition: Purge the vessel with argon. Add anhydrous methanol (5 mL) and triethylamine (1.5 mmol).

-

Carbon Monoxide Addition: Pressurize the vessel with carbon monoxide (10 atm).

-

Reaction: Heat the mixture to 100 °C and stir for 24 hours.

-

Work-up: After cooling and carefully venting the CO, concentrate the reaction mixture.

-

Purification: Purify the residue by column chromatography to obtain methyl quinoline-4-carboxylate.

Data Presentation: A Comparative Overview

To facilitate the selection of an appropriate method, the following table summarizes typical reaction conditions and yields for the functionalization of 4-bromoquinoline with representative coupling partners.

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |

| Heck | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | ~70-85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | RT | 8 | ~80-90 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 24 | ~75-90 |

| Carbonylative | Methanol/CO | Pd(OAc)₂ (5) | Xantphos (10) | Et₃N | Methanol | 100 | 24 | ~60-75 |

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Application in Drug Synthesis: The Case of Bosutinib and Cabozantinib

The practical utility of these palladium-catalyzed functionalization strategies is powerfully demonstrated in the synthesis of several approved drugs. For instance, the synthesis of Bosutinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia, involves a key nucleophilic aromatic substitution on a 4-chloroquinoline core, a reaction that shares mechanistic principles with the Buchwald-Hartwig amination.[11][12][13][16] Similarly, the synthesis of Cabozantinib , another tyrosine kinase inhibitor, utilizes a 4-chloro-6,7-dimethoxyquinoline intermediate that undergoes functionalization at the C-4 position.[14][17][18][19][20] These examples highlight the industrial relevance and power of C-4 functionalization of the quinoline scaffold in the development of life-saving medicines.

Troubleshooting and Optimization

Low yields or failed reactions in the palladium-catalyzed functionalization of 4-bromoquinoline can often be attributed to a few common issues:

-

Catalyst Poisoning: As previously mentioned, the quinoline nitrogen can inhibit the palladium catalyst. If low reactivity is observed, consider switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).[2]

-

Inactive Catalyst: Ensure that the palladium precatalyst is of high quality and that the reaction is performed under strictly anhydrous and anaerobic conditions, as oxygen and water can deactivate the catalyst.[2]

-

Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome. If yields are low, screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents may be beneficial.

-

Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by lowering the reaction temperature or using a more robust ligand.[2]

By systematically addressing these potential issues, researchers can optimize their reaction conditions to achieve high yields and reproducible results.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 4-bromo position in quinolines. The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative coupling reactions provide a versatile and efficient means to introduce a wide array of substituents, enabling the rapid generation of diverse libraries of quinoline derivatives for drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and systematic troubleshooting are key to successfully harnessing the power of these transformative reactions.

References

-

PMC. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Der Pharma Chemica. (2026, February 25). New Route for the synthesis of Bosutinib. [Link]

-